

4-Oxononanoic acid spectroscopic characteristics NMR

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Compound Focus: 4-Oxononanoic acid

CAS No.: 6064-52-4

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Chemical Profile of 4-Oxononanoic Acid

The table below summarizes the core identifying information for **4-oxononanoic acid**.

Property	Description
Common Name	4-oxononanoic acid (also known as 3-caproyl propionic acid) [1]
Chemical Formula	C ₉ H ₁₆ O ₃ [1]
Average Mass	172.2240 Da [1]
Monoisotopic Mass	172.10994 Da [1]
IUPAC Name	4-oxononanoic acid [1]
SMILES	CCCCC(=O)CCC(O)=O [1]
InChI Key	PRDIIROHTWNJDB-UHFFFAOYSA-N [1]
Classification	Medium-chain keto acid [1]
Physical Properties	Very hydrophobic, practically insoluble in water, and relatively neutral [1]

NMR Spectroscopic Data

Predicted NMR Chemical Shifts

Since experimental chemical shifts were not found in the searched literature, the following table contains **predicted** values for **4-oxononanoic acid**, calculated for a water solvent (H₂O) [1]. These are useful for preliminary identification but should be verified with an authentic standard.

Nucleus	Predicted Chemical Shift (δ , ppm)	Notes
¹³ C NMR	Information missing (carbon positions not specified in search results)	Predicted values for various field strengths (25-226 MHz) are available [1].
¹ H NMR	Information missing (proton positions not specified in search results)	Predicted values for various field strengths (100-900 MHz) are available [1].

Experimental Protocols for NMR Analysis

For conclusive identification and characterization of **4-oxononanoic acid**, advanced 1D and 2D NMR experiments are essential. Below are standard protocols for key techniques.

Sample Preparation

- **Solvent:** Use a deuterated solvent (e.g., CDCl₃ or D₂O). The choice depends on the compound's solubility [2].
- **Concentration:** A typical concentration range for a 5 mm NMR tube is 2-20 mg dissolved in 0.6-0.7 mL of deuterated solvent.
- **Reference:** Add a small amount of tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00 ppm), or use the residual protonated solvent peak.

1D ¹H NMR Experiment

This is the fundamental experiment for proton analysis.

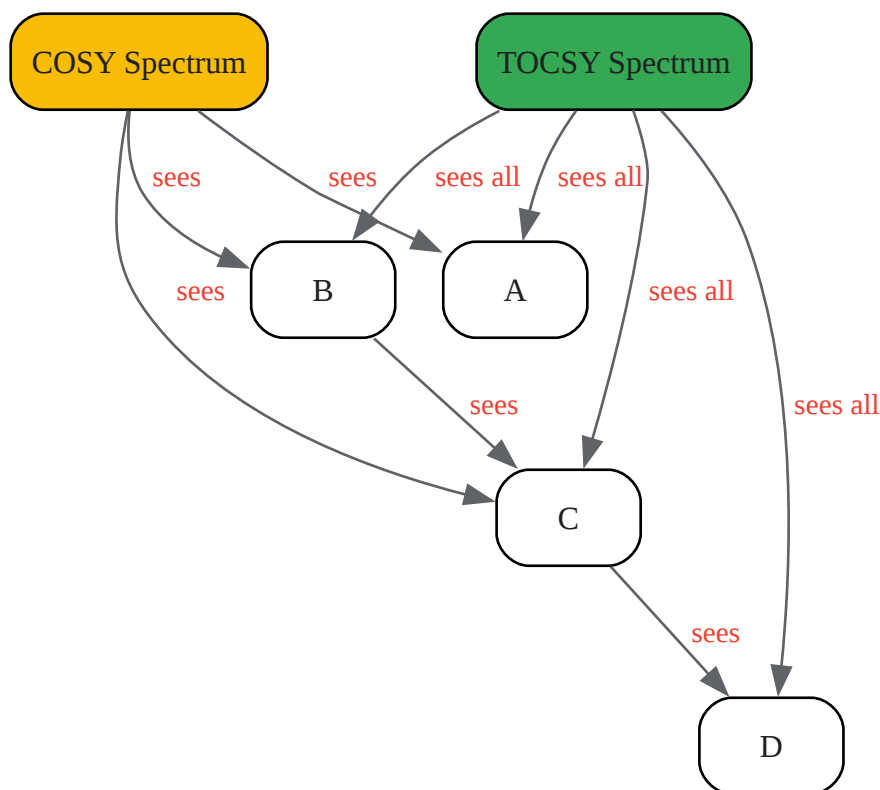
- **Pulse Sequence:** Standard single-pulse experiment (e.g., zg on Bruker spectrometers).
- **Parameters:** Set the pulse width to a 30-degree flip angle for quantitative analysis. The spectral width should be at least 12-15 ppm. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- **Processing:** Apply an exponential window function (line broadening of 0.3-1.0 Hz) before Fourier Transform. Manually phase the spectrum and calibrate the reference peak.

Total Correlation Spectroscopy (TOCSY)

A TOCSY experiment identifies all protons within a coupled spin system, making it ideal for identifying the interconnected alkyl chain in **4-oxononanoic acid** [3].

- **Purpose:** To identify all protons that are part of the same coupled network, even if they are not directly coupled [3].
- **Pulse Sequence:** Utilize a homonuclear 2D sequence with an isotropic mixing period, such as `mlevphpr.2` (MLEV-17 based TOCSY) on Bruker spectrometers [3].
- **Key Parameters:**
 - **Mixing Time:** A spin-lock period of 60-120 ms is typical. Longer times transfer magnetization across more bonds but can lose signal due to relaxation [3].
 - **Spin-Lock:** Implemented using composite pulse sequences like **DIPSI** or **MLEV-17** to suppress chemical shift evolution during mixing [3].

The following diagram illustrates the through-bond connectivity information provided by a TOCSY experiment compared to a basic COSY experiment.



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>TOCSY reveals couplings across an entire spin system, unlike COSY which only shows direct neighbors.

Nuclear Overhauser Effect Spectroscopy (NOESY)

A NOESY experiment provides information about protons that are close in space (through-space coupling), which is critical for confirming stereochemistry and molecular conformation [4].

- **Purpose:** To identify protons that are close to each other in space (typically $< 5 \text{ \AA}$), useful for confirming molecular conformation and substituent effects [4].
- **Pulse Sequence:** Standard noesyphpr pulse sequence for small molecules. For larger molecules or viscous solutions, a Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is preferable [4].
- **Key Parameters:**
 - **Mixing Time (t_m):** Should be set between half T_1 and T_1 (typically 300-800 ms for small molecules) to achieve good sensitivity. Short mixing times are required for quantitative distance measurements [4].

Biological Context and Significance

Understanding the biological role of **4-oxononanoic acid** can provide context for its analysis.

- **Natural Occurrence:** It has been identified in the tobacco plant, *Nicotiana tabacum* [1].
- **Role as a Precursor:** Research has confirmed that **4-oxononanoic acid** is a direct precursor to **γ-nonalactone**, a compound responsible for coconut and sweet aromas in wines. During fermentation, the ketone group is reduced to an alcohol, leading to lactonization [5].
- **Connection to Lipid Peroxidation:** **4-Oxononanoic acid** is structurally related to **9-Oxononanoic acid**, which is a known product of linoleic acid autoxidation [6]. Furthermore, a highly reactive derivative, **4-Oxo-2-nonenal (ONE)**, is a peroxidation product of omega-6 fatty acids. ONE can modify proteins to form adducts like **Ne-(4-oxononanoyl)lysine (ONL)**, which are implicated in atherosclerosis and inflammation [7].

The following diagram illustrates the role of **4-oxononanoic acid** in the formation of γ-nonalactone.



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>Proposed biosynthetic pathway from linoleic acid to the aroma compound γ-nonalactone.

Key Takeaways for Researchers

- **Data Gap:** Be aware that public resources lack experimental NMR values for **4-oxononanoic acid**. The predicted spectra are a starting point, but you must generate and interpret your own experimental data for confirmation [1].
- **Multi-Technique Approach:** Relying on 1D ¹H NMR alone is insufficient. Use a combination of ¹³C NMR, TOCSY, and NOESY to fully assign the structure and confirm its identity.
- **Biological Relevance:** This compound is not just a simple acid; it sits at the intersection of flavor chemistry and the pathology of oxidative stress, making it a target for analysis in both food science and biomedical research [5] [7].

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